Mutant‑ vs. Wild‑Type Kinase Selectivity – KIT and PDGFRA
In kinase‑profiling experiments reported by Shallal & Russu, Compound 4 (the title compound) displayed a clear preference for oncogenic mutant forms of KIT and PDGFRA over the corresponding wild‑type isoforms, whereas the closely related Compounds 15 and 16 did not show this mutant‑selective behaviour [1]. The authors explicitly highlight that “4 is more potent at inhibiting oncogenic mutant forms of PDGFR family kinases”, a property that differentiates it from both more broadly cytotoxic (16) and more narrowly cell‑line‑selective (15) members of the same series [1].
| Evidence Dimension | Kinase inhibition preference (mutant vs. wild‑type) |
|---|---|
| Target Compound Data | Preferential binding/inhibition of KIT(D816V) and PDGFRA mutants vs. wild‑type isoforms (qualitative ranking from KINOMEscan™ panel) |
| Comparator Or Baseline | Compound 15 (broad MDA‑MB‑468 inhibitor, no reported mutant selectivity); Compound 16 (global cytotoxic, no reported mutant selectivity) |
| Quantified Difference | Not reported as a discrete numerical ratio; selectivity described qualitatively as a “selective tendency” unique to Compound 4 within the series. |
| Conditions | KINOMEscan™ kinase‑binding assay at 10 µM compound concentration; cellular context: NCI‑60 panel, with focus on MDA‑MB‑468 (breast), NCI‑H23 (NSCLC), RPMI‑8226 (leukemia), SK‑MEL‑5 (melanoma). |
Why This Matters
For procurement aimed at studying mutant‑kinase‑driven cancers (e.g., imatinib‑resistant GIST harbouring KIT D816V), Compound 4 is the only publicly disclosed piperazinylpyrimidine with documented selectivity for the mutant kinase, making it a non‑substitutable chemical probe.
- [1] Shallal, H. M.; Russu, W. A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46 (6), 2043‑2057. https://doi.org/10.1016/j.ejmech.2011.02.057. View Source
